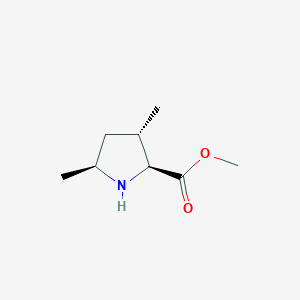
(2S,3S,5S)-Methyl 3,5-dimethylpyrrolidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S,5S)-Methyl 3,5-dimethylpyrrolidine-2-carboxylate is a chiral compound with a pyrrolidine ring structure It is characterized by the presence of methyl groups at the 3rd and 5th positions and a carboxylate ester group at the 2nd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,5S)-Methyl 3,5-dimethylpyrrolidine-2-carboxylate typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the cyclization of a suitable precursor, such as a 3,5-dimethylpyrrolidine derivative, under acidic or basic conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as palladium or platinum complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control.
化学反应分析
Types of Reactions
(2S,3S,5S)-Methyl 3,5-dimethylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 2nd position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3,5-dimethylpyrrolidine-2-carboxylic acid, while reduction could produce 3,5-dimethylpyrrolidine-2-methanol.
科学研究应用
(2S,3S,5S)-Methyl 3,5-dimethylpyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing into its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism by which (2S,3S,5S)-Methyl 3,5-dimethylpyrrolidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its binding affinity and the nature of the active site. The pathways involved may include modulation of metabolic processes or signal transduction pathways.
相似化合物的比较
Similar Compounds
(2S,3S,5S)-Methyl 3,5-dimethylpyrrolidine-2-carboxylate: shares structural similarities with other pyrrolidine derivatives, such as 3,5-dimethylpyrrolidine and 2-carboxylate esters.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both methyl and carboxylate ester groups, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC 名称 |
methyl (2S,3S,5S)-3,5-dimethylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-5-4-6(2)9-7(5)8(10)11-3/h5-7,9H,4H2,1-3H3/t5-,6-,7-/m0/s1 |
InChI 键 |
ANTSDZJWRUGUEW-ACZMJKKPSA-N |
手性 SMILES |
C[C@H]1C[C@@H](N[C@@H]1C(=O)OC)C |
规范 SMILES |
CC1CC(NC1C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


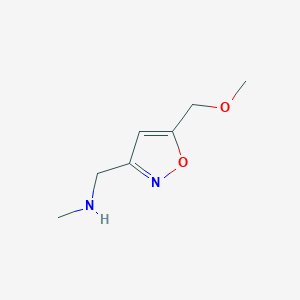
![[(2R,3S,4S,5R,6S)-6-ethylsulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B12853838.png)
![[2,6-dimethoxy-4-[(E)-prop-1-enyl]phenyl] hydrogen sulfate](/img/structure/B12853839.png)
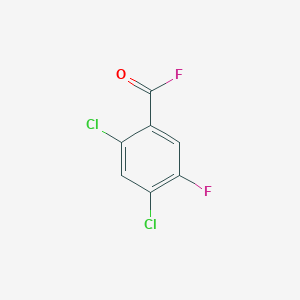
![Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12853853.png)
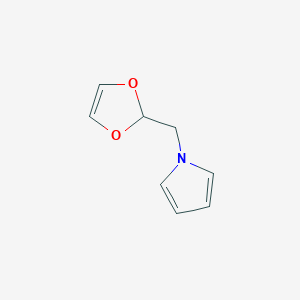
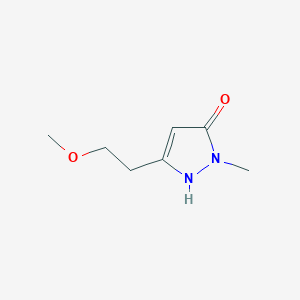
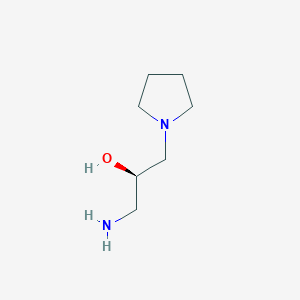
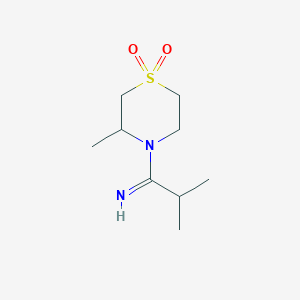
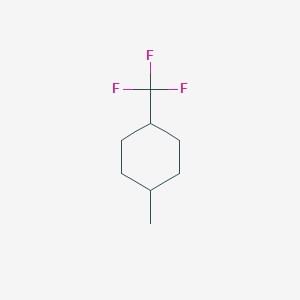
![6-(3-Chlorophenyl)-8-(4-methylbenzoyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B12853884.png)

![2-(Carboxy(hydroxy)methyl)-5-hydroxybenzo[d]oxazole](/img/structure/B12853898.png)

